(4-Ethoxyphenyl)ethylamine

Overview

Description

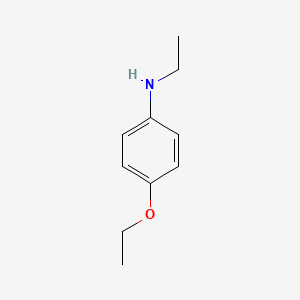

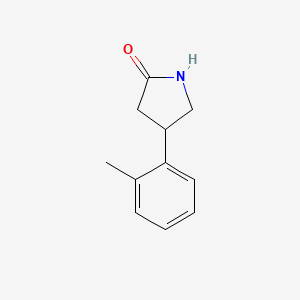

“(4-Ethoxyphenyl)ethylamine” is a chemical compound that is used in various applications. It is an organic compound that contains an ethoxyphenyl group and an ethylamine group .

Synthesis Analysis

The synthesis of “(4-Ethoxyphenyl)ethylamine” involves several steps. The process typically starts with the reaction of a carbonyl compound with a primary amine to form an imine intermediate. This intermediate is then reduced to the amine . Another method involves the alkylation of amines .Molecular Structure Analysis

The molecular structure of “(4-Ethoxyphenyl)ethylamine” consists of a 4-ethoxyphenyl group attached to an ethylamine group . The molecular formula is C9H13NO .Chemical Reactions Analysis

“(4-Ethoxyphenyl)ethylamine” can undergo several types of reactions. For example, it can be alkylated by reaction with a primary alkyl halide . It can also undergo reductive amination, where an imine intermediate is formed by a nucleophilic addition reaction, and the C=N bond of the imine is then reduced to the amine .Scientific Research Applications

Conducting Polymers and Sensors

Polyaniline (PANI) and its derivatives, including 4-ethoxy-N-ethylaniline, belong to the class of conducting polymers. PANI is renowned for its ease of synthesis, low cost, and remarkable electrical conductivity. Researchers have explored its applications in sensors, particularly due to its responsiveness to changes in the surrounding environment. For instance, PANI-based gas sensors can detect volatile organic compounds, ammonia, and other gases. The incorporation of 4-ethoxy-N-ethylaniline into PANI blends enhances its solubility and processability, making it an attractive candidate for sensor development .

Biological Applications

The biocompatibility of substituted polyanilines opens up exciting possibilities for biological applications. Researchers have explored their use in biosensors, drug delivery systems, and tissue engineering. For instance, poly(N-methylaniline)/chitosan composites have been studied for glucose sensing applications . Further research may uncover novel ways to harness these materials in medicine and biotechnology.

Safety and Hazards

Future Directions

The future directions for “(4-Ethoxyphenyl)ethylamine” research could involve further exploration of its synthesis methods, its potential applications, and its biological activity . Additionally, more research could be done to better understand its mechanism of action and its safety profile.

Relevant Papers One relevant paper discusses the synthesis and characterization of Schiff base ligand derived from 1-Hydroxy-2-acetonaphthone and 4-Methoxyphenyl ethylamine and their complexes with Au (III), Pd (II), Cu (II), Fe (II) and Mn (II) transition metal ions . Another paper discusses an improved process for the synthesis of 1-(4-methoxyphenyl)ethylamine .

properties

IUPAC Name |

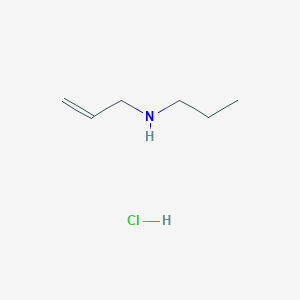

4-ethoxy-N-ethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIDBIBUGVRZAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxyphenyl)ethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-(1,4-Butanediyl)bis[1,3-dioxolane]](/img/structure/B3148665.png)

![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3148710.png)

![Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate](/img/structure/B3148739.png)

![1-[4-(3-Bromopropoxy)phenyl]ethanone](/img/structure/B3148748.png)

![4-[(2,4-Dichlorobenzyl)amino]butanoic acid](/img/structure/B3148762.png)